
6-Methoxyquinoline
Overview
Description
6-Methoxyquinoline is an organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, where a methoxy group is substituted at the sixth position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methoxyquinoline can be synthesized through several methods. One common approach involves the cyclization of o-aminobenzyl alcohols with ketones using transition metal catalysts such as iridium.
Industrial Production Methods: In industrial settings, this compound is often produced through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid. This method is favored for its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can convert it to 6-methoxy-1,2,3,4-tetrahydroquinoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 6-Methoxy-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Anticancer and Anti-inflammatory Agents
6-Methoxyquinoline is frequently utilized as a building block in the synthesis of novel pharmaceuticals. Its derivatives have shown promise in developing anti-cancer and anti-inflammatory agents. Research indicates that certain this compound analogues exhibit significant cytotoxic effects against multidrug-resistant cancer cell lines, positioning them as potential candidates for overcoming drug resistance in cancer therapy .
P-glycoprotein Inhibition
A study focused on synthesizing 6-methoxy-2-arylquinoline analogues demonstrated their effectiveness as P-glycoprotein (P-gp) inhibitors , which are crucial for addressing multidrug resistance in cancer cells. The synthesized compounds showed varying degrees of P-gp inhibition, with some exhibiting stronger activity than established inhibitors like verapamil .
Analytical Chemistry
Fluorescent Probes
In analytical chemistry, this compound is employed to create fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time by detecting fluorescence variations linked to specific biological events. This application is particularly valuable in studying ion interactions and cellular dynamics .
Material Science
Organic Light-Emitting Diodes (OLEDs)
The compound is also explored in material science for its potential applications in the development of organic light-emitting diodes (OLEDs) . Its unique electronic properties make it suitable for enhancing the performance and efficiency of OLED technologies, contributing to advancements in display technologies .
Biological Research
Coordination Chemistry
In biological research, this compound functions as a ligand in coordination chemistry studies. It plays a role in investigating metal ion interactions within biological systems, providing insights into enzyme functions and mechanisms. This application is critical for understanding various biochemical pathways and developing new therapeutic strategies .
Summary Table of Applications
Case Studies
-
P-glycoprotein Inhibition Study
A series of 6-methoxy-2-arylquinoline analogues were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The study revealed that specific modifications to the quinoline structure could significantly enhance P-gp inhibitory activity, suggesting pathways for developing new anticancer therapies . -
Fluorescent Sensing Applications
Research on the fluorescence quenching properties of this compound indicated its potential as a sensor for chloride ions in aqueous media. The findings highlight its utility in environmental monitoring and biochemical assays .
Mechanism of Action
The mechanism of action of 6-Methoxyquinoline, particularly in its antitumor activity, involves the induction of oxidative stress. This compound increases the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative DNA damage. This damage triggers cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets include DNA and various cellular enzymes involved in maintaining redox balance .
Comparison with Similar Compounds
- 6-Methylquinoline
- 6-Methoxyquinoline N-oxide
- 8-Methylquinoline
- 4-Hydroxy-7-methoxyquinoline
Comparison: this compound is unique due to its methoxy group at the sixth position, which imparts distinct chemical properties and reactivity. Compared to 6-Methylquinoline, the methoxy group makes it more electron-rich, enhancing its reactivity in electrophilic substitution reactions. The N-oxide derivative is more polar and has different solubility properties, making it useful in different applications .
Biological Activity
6-Methoxyquinoline (6-MQ) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 6-MQ, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 159.19 g/mol. Its structure consists of a quinoline ring with a methoxy group at the sixth position, which influences its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of 6-MQ and its derivatives as anticancer agents. A study synthesized a series of 6-methoxy-2-arylquinoline analogues and evaluated their cytotoxicity against multidrug-resistant gastric carcinoma cell lines. The results showed that certain derivatives had significant P-glycoprotein (P-gp) inhibitory activity, which is crucial for overcoming drug resistance in cancer therapy. Notably, compounds 5a and 5b exhibited P-gp inhibition that was 1.3-fold and 2.1-fold stronger than verapamil, respectively .
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) | P-gp Inhibition |
---|---|---|---|
5a | EPG85-257RDB | - | Strong |
5b | EPG85-257P | - | Strong |
In another study, complexes of 6-MQ were evaluated for their effects on lung carcinoma models, revealing that they induce oxidative damage in both monolayer and multicellular spheroid cultures of A549 lung cancer cells . These findings suggest that the mechanism of action may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial properties of 6-MQ have also been extensively studied. Research has shown that transition metal complexes of 6-MQ exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study characterized these complexes through various spectroscopic methods, confirming their potential as antibacterial agents .
Table 2: Antibacterial Activity of this compound Complexes
Complex | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Cu(II)-6MQ | Staphylococcus aureus | 15 |
Ni(II)-6MQ | Escherichia coli | 18 |
Ag(I)-6MQ | Pseudomonas aeruginosa | 20 |
The biological activity of 6-MQ can be attributed to several mechanisms:
- P-glycoprotein Inhibition : As mentioned, certain derivatives inhibit P-gp, which is crucial for drug absorption and resistance.
- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis in cancer cells.
- Antibacterial Action : The interaction with bacterial membranes disrupts cellular integrity, leading to cell death.
Case Studies
A detailed examination of various studies illustrates the effectiveness of 6-MQ:
- Study on Lung Carcinoma : The use of 6-MQ complexes demonstrated a marked increase in oxidative stress markers in A549 cells, correlating with reduced cell viability .
- Antiplasmodial Activity : In another investigation, derivatives were tested against Plasmodium falciparum, showing promising results with low cytotoxicity towards mammalian cells while maintaining high selectivity for the parasite .
Q & A
Basic Research Questions
Q. How can researchers confirm the identity of 6-methoxyquinoline using spectroscopic methods?
- Methodological Answer : this compound (C₁₀H₉NO; MW 159.18 g/mol) is identified via:
- NMR : Characteristic shifts for the methoxy group (~δ 3.9 ppm for CH₃O) and aromatic protons (δ 6.8–8.8 ppm for quinoline ring protons).
- Mass Spectrometry : Molecular ion peak at m/z 159.1 (M⁺) and fragmentation patterns (e.g., loss of CH₃O•).
- FT-IR : Stretching vibrations for C–O (1250–1050 cm⁻¹) and aromatic C–N (1350–1500 cm⁻¹) .
Q. What are the primary biological activities of this compound relevant to biochemical research?
- Methodological Answer : It exhibits:
- Antioxidant/anti-inflammatory activity : Scavenges free radicals via its quinoline ring and methoxy group.
- Nucleic acid/protein binding : Acts as a fluorescent probe due to planar aromatic structure.
- Building block : Used to synthesize derivatives with enhanced pharmaceutical properties (e.g., antitumor agents) .
Q. How should this compound be handled to ensure laboratory safety?
- Methodological Answer : Follow GHS guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319).
- Work in a fume hood to prevent inhalation (H335).
- Store in airtight glass containers away from oxidizers .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound via catalytic deoxygenation?
- Methodological Answer : Use N-oxide precursors (e.g., this compound N-oxide) with isopropanol as a reductant and Ru/HI catalysts. Key steps:
- Reaction conditions: 0.07 M in acetone/IPA, 1.5 mol% catalyst.
- Yield optimization: Monitor via GC-MS (retention time ~21.85 min) and isolate via column chromatography (hexanes/EtOAc = 10:1) .
Q. What experimental approaches characterize the excited-state proton transfer dynamics of this compound in solution?
- Methodological Answer : Use picosecond transient absorption spectroscopy :
- In acidic solutions (pH 1.5), measure hydroxyl deprotonation (τ ~2.2 ps).
- In alkaline solutions (1 M KOH), analyze imine protonation (τ ~30 ps).
- Compare with computational models (e.g., COSMO solvation) to validate La/Lb transition assignments .
Q. How do metal complexes of this compound enhance antitumor activity in 3D cancer models?
- Methodological Answer :
- Synthesis : Coordinate 6MQ with Cu(II) or Zn(II) salts under inert conditions.
- Assessment : Use live-dead staining and spheroid spreading assays (A549 lung carcinoma cells).
- Mechanism : Metal coordination increases DNA intercalation and ROS generation, absent in the ligand alone .
Q. What thermodynamic methods determine the dissociation enthalpy of the N–O bond in this compound N-oxide?
- Methodological Answer :
- Combustion calorimetry : Measure ΔHcombustion of 6MQ and its N-oxide.
- Calculate ΔHdissociation : Use Hess’s law with reference data (e.g., NIST Chemistry WebBook).
- Reported value: ~109–110 kJ/mol for N–O bond cleavage .
Q. How does pH affect the fluorescence quantum yield of this compound in aqueous media?
- Methodological Answer :
Properties
IUPAC Name |
6-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDLDPJYCIEXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063746 | |
Record name | Quinoline, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 26.5 deg C; [ChemIDplus] Clear dark red liquid; mp = 18-20 deg C; [Sigma-Aldrich MSDS], Colourless to pale yellow liquid; heavy sweet aroma | |
Record name | 6-Methoxyquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11298 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 6-Methoxyquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
Record name | 6-Methoxyquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.151-1.154 (20º) | |
Record name | 6-Methoxyquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00323 [mmHg] | |
Record name | 6-Methoxyquinoline | |
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CAS No. |
5263-87-6 | |
Record name | 6-Methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5263-87-6 | |
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Record name | 6-Methoxyquinoline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005263876 | |
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Record name | 6-Methoxyquinoline | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1954 | |
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Record name | Quinoline, 6-methoxy- | |
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Record name | Quinoline, 6-methoxy- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-quinolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.707 | |
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Record name | 6-METHOXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S1U3125AD | |
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